

3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine structure and properties

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Compound of Interest

Compound Name: 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine

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An In-Depth Technical Guide to **3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine**: A Privileged Scaffold for Drug Discovery

Introduction

3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine is a heteroaromatic compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. Its structure is built upon a pyrrolo[3,2-c]pyridine core, which is recognized as a "privileged scaffold" due to its frequent appearance in biologically active molecules.^{[1][2]} The strategic placement of an iodine atom at the 3-position and a methoxy group at the 6-position makes this molecule a highly versatile and valuable building block for the synthesis of complex molecular architectures.^[1]

The primary utility of this compound lies in its capacity to serve as a key intermediate in the generation of diverse chemical libraries for biological screening.^[1] The carbon-iodine bond is particularly amenable to a wide range of metal-catalyzed cross-coupling reactions, allowing for the efficient introduction of various substituents.^[1] This capability is crucial for conducting detailed structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery. The pyrrolo[3,2-c]pyridine framework itself is a component of molecules that have demonstrated potent activity as kinase inhibitors and anticancer agents, underscoring the therapeutic potential of its derivatives.^{[2][3]} This guide provides a comprehensive overview of

its structure, properties, synthesis, and applications for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of **3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine** are summarized below. These data are critical for planning synthetic transformations, purification, and handling.

Property	Value	Reference
CAS Number	1190315-47-9	[1]
Molecular Formula	C ₈ H ₇ IN ₂ O	[1]
Molecular Weight	274.06 g/mol	[1]
Boiling Point	385.3 ± 37.0 °C at 760 mmHg	[1]
Density	1.9 ± 0.1 g/cm ³	[1]
Appearance	Typically a solid	
Storage Conditions	2-8°C, sealed, dry, and protected from light	[1]

Chemical Reactivity and Synthetic Utility

The synthetic value of **3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine** is anchored in the reactivity of its functional groups.

- The Iodide at C3: The iodine atom at the 3-position of the pyrrole ring is the molecule's primary reactive handle. This feature makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including:
 - Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.[\[1\]](#)
 - Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which are valuable in many bioactive compounds.[\[1\]](#)

- Heck Coupling: Reaction with alkenes.
- Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

The ability to participate in these reactions allows chemists to rapidly diversify the scaffold and explore the chemical space around the core structure, which is essential for optimizing biological activity.

- The Methoxy Group at C6: The methoxy group at the 6-position of the pyridine ring offers a secondary site for modification.[\[1\]](#) While less reactive than the C-I bond, it can be demethylated to a hydroxyl group, which can then be used for further functionalization, such as etherification or esterification. This adds another layer of versatility for SAR studies.[\[1\]](#)

A Representative Synthetic Protocol

While a specific, published synthesis for **3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine** is not readily available, a plausible and robust synthetic route can be designed based on established methodologies for constructing the pyrrolo[3,2-c]pyridine scaffold.[\[2\]](#)[\[4\]](#) The following protocol is a representative example intended for experienced synthetic chemists.

Objective: To synthesize **3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine**.

Pillar of Trustworthiness: This protocol is designed as a self-validating system. Each step should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The final product's identity and purity must be confirmed by rigorous analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Step 1: Synthesis of 6-Methoxy-1H-pyrrolo[3,2-c]pyridine (Intermediate A)

- Reaction Setup: To a solution of a suitable precursor, such as 4-nitro-2-bromo-5-methoxypyridine, in a polar aprotic solvent like DMF, add a vinylating agent (e.g., potassium vinyltrifluoroborate) and a palladium catalyst (e.g., Pd(dppf)Cl₂).
- Execution: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen). Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC/LC-MS.

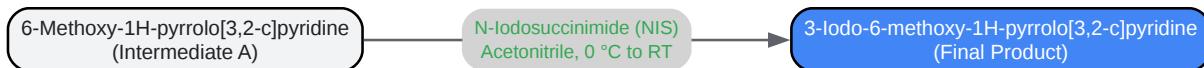
- **Workup & Purification:** After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude vinylated intermediate is then subjected to ring-closing conditions, often involving treatment with an acid or a transition metal catalyst, to form the pyrrole ring. The resulting intermediate, 6-Methoxy-1H-pyrrolo[3,2-c]pyridine, is purified by column chromatography on silica gel.

Step 2: Iodination to Yield **3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine** (Final Product)

- **Causality of Reagent Choice:** The pyrrole ring is electron-rich and susceptible to electrophilic substitution. N-Iodosuccinimide (NIS) is an effective and relatively mild electrophilic iodinating agent, making it an excellent choice to selectively install an iodine atom at the electron-rich C3 position.
- **Reaction Setup:** Dissolve Intermediate A (6-Methoxy-1H-pyrrolo[3,2-c]pyridine) in a suitable solvent such as acetonitrile or DMF in a flask protected from light.
- **Execution:** Cool the solution in an ice bath (0 °C). Add N-Iodosuccinimide (NIS) portion-wise. Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring its progress by TLC/LC-MS until the starting material is fully consumed.
- **Workup & Purification:** Quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining NIS. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by silica gel column chromatography to yield the final product, **3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine**.
- **Final Validation:** The structure and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Visualization of the Synthetic Pathway

The following diagram illustrates the key transformation in the synthesis of the target compound.



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Caption: Key iodination step in the synthesis of **3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine**.

Applications in Drug Discovery

The true value of **3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine** is realized in its application as a foundational element for synthesizing potential therapeutics. The pyrrolopyridine scaffold is a well-established pharmacophore with a broad spectrum of biological activities.^{[5][6]}

- **Kinase Inhibitors:** Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. Derivatives of pyrrolo[3,2-c]pyridine have been successfully developed as potent inhibitors of FMS kinase (CSF-1R), a target implicated in various cancers and inflammatory diseases.^[3] By using the title compound, researchers can readily synthesize a library of analogues to probe the active site of FMS and other kinases to develop more potent and selective inhibitors.
- **Anticancer Agents:** The pyrrolo[3,2-c]pyridine nucleus has been incorporated into compounds designed to act as tubulin polymerization inhibitors, which are a major class of anticancer drugs.^{[2][4]} These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The ability to easily modify the C3 position of the scaffold via cross-coupling reactions is instrumental in optimizing the potency and pharmacokinetic properties of these potential anticancer agents.^[2]
- **Neurological and Immunological Agents:** The broader class of pyrrolopyridines has been investigated for a range of activities, including the treatment of diseases related to the nervous and immune systems.^[5] The structural rigidity and synthetic accessibility of the **3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine** scaffold make it an attractive starting point for developing novel agents in these therapeutic areas.

Handling, Storage, and Safety

Due to its potential biological activity and reactive nature, **3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine** must be handled with appropriate care in a laboratory setting.

- Hazard Classifications: The compound is classified with the following hazard statements:
 - H302: Harmful if swallowed.[[1](#)]
 - H315: Causes skin irritation.[[1](#)]
 - H319: Causes serious eye irritation.[[1](#)]
 - H335: May cause respiratory irritation.[[1](#)]
- Handling Procedures: Use of personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
- Storage: To ensure stability and longevity, the compound must be stored in a tightly sealed container under a dry, inert atmosphere, protected from light, and refrigerated at 2-8°C.[[1](#)]

Conclusion

3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its value is derived from the combination of a biologically relevant core scaffold and a synthetically versatile iodinated handle. This allows for the efficient and systematic development of novel compounds with therapeutic potential against a range of diseases, most notably cancer and inflammatory disorders. For researchers and scientists in the pharmaceutical field, this compound represents a key starting point for building the next generation of targeted therapies.

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